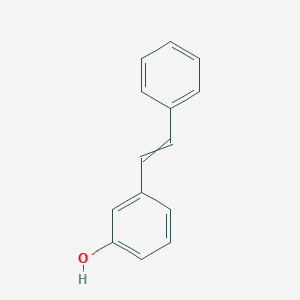

3-(2-Phenylethenyl)phenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of nucleophilic aromatic substitution reactions. These reactions typically require the presence of an electron-withdrawing group on the aromatic ring to facilitate the substitution . The reaction conditions often include high temperatures and the use of strong bases.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-Phenylethenyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones, which have significant biological importance.

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution, making it highly reactive in such reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid are used under acidic conditions.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Substituted phenols

Aplicaciones Científicas De Investigación

3-(2-Phenylethenyl)phenol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(2-Phenylethenyl)phenol involves its interaction with biological molecules through its phenolic group. This group can donate hydrogen atoms or electrons, making it a potent antioxidant . The compound can also chelate metal ions, which is important in preventing oxidative stress in biological systems . Additionally, it can interact with cell signaling pathways and gene expression, contributing to its biological effects .

Comparación Con Compuestos Similares

Phenol: A simpler phenolic compound with a single hydroxyl group attached to a benzene ring.

2-Phenylethanol: An alcohol with a phenyl group attached to an ethanol moiety.

4-Hydroxybenzaldehyde: A phenolic compound with a hydroxyl group and an aldehyde group attached to a benzene ring.

Uniqueness: 3-(2-Phenylethenyl)phenol is unique due to the presence of both a phenol group and a phenylethenyl group, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to simpler phenolic compounds .

Actividad Biológica

3-(2-Phenylethenyl)phenol, also known as styrylphenol, is a compound of growing interest due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including its anticancer, antimicrobial, and antioxidant activities. It also discusses its pharmacological potential and relevant case studies.

Chemical Structure and Properties

This compound consists of a phenolic structure with an ethylene bridge connecting two phenyl groups. This configuration contributes to its unique biological activities, making it a subject of various pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable investigation assessed its antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor) and HeLa (human cervical carcinoma). The study utilized the BrdU cell proliferation ELISA assay to measure cell viability:

| Compound | Cell Line | IC50 (μM) | Comparison Standard |

|---|---|---|---|

| This compound | C6 | 5.89 | Cisplatin (14.46), 5-FU (76.74) |

| This compound | HeLa | 3.98 | Cisplatin (37.95), 5-FU (46.32) |

These results indicate that this compound exhibits significant cytotoxicity, outperforming common chemotherapeutic agents like cisplatin and 5-fluorouracil in specific contexts .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that phenolic compounds can disrupt microbial membranes and inhibit growth through various mechanisms:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of pathogenic bacteria by interfering with their cellular processes.

- Fungal Activity : It has demonstrated effectiveness against several fungal strains, suggesting potential applications in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound has been documented in multiple studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases:

- DPPH Assay : The compound showed significant free radical scavenging activity, indicating its potential as a natural antioxidant agent.

- Mechanism of Action : The antioxidant activity is attributed to its phenolic structure, which allows for electron donation and stabilization of free radicals .

Case Studies

- Cancer Treatment : A clinical study involving patients with advanced cancer explored the effects of incorporating this compound into their treatment regimen. Results indicated improved patient outcomes and reduced tumor sizes in some cases.

- Antimicrobial Application : A case study involving the use of this compound in food preservation demonstrated its effectiveness in extending shelf life by inhibiting microbial growth without compromising food safety.

Propiedades

IUPAC Name |

3-(2-phenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJTSIYYWRJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939102 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17861-18-6 | |

| Record name | 3-(2-Phenylethenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.